
2-Amino-n-(4-bromophenyl)benzamide
Overview
Description
Preparation Methods
The synthesis of 2-Amino-n-(4-bromophenyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times . Industrial production methods typically involve similar condensation reactions but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
2-Amino-n-(4-bromophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzamides and related derivatives .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)
One significant application of derivatives containing the aminobenzamide scaffold, including 2-amino-N-(4-bromophenyl)benzamide, is their potential as inhibitors of the DPP-IV enzyme. DPP-IV inhibitors are crucial for managing type 2 diabetes as they help regulate blood sugar levels by increasing insulin secretion and decreasing glucagon levels. Research has shown that certain compounds within this class exhibit promising in vitro activity against DPP-IV, indicating the potential for developing new antidiabetic medications .
Cytotoxic Activity Against Cancer Cells
Another prominent application is found in cancer research. Compounds similar to this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, studies have demonstrated that certain derivatives exhibit significant cytotoxicity against breast cancer cells (MDA-MB-231), outperforming standard treatments like cisplatin. These findings suggest that modifications to the aminobenzamide structure can enhance antitumor activity, making it a valuable scaffold for developing new anticancer agents .
Antitubercular Agents
Recent studies have explored the potential of bromophenol derivatives as new antitubercular agents. The incorporation of bromine in specific positions has been shown to influence the inhibitory activity against Mycobacterium tuberculosis. The structure-activity relationship indicates that compounds with a 4-bromo substitution maintain significant antitubercular properties, suggesting that similar modifications to the aminobenzamide framework could yield effective treatments against tuberculosis .
Synthesis and Characterization
The synthesis of this compound typically involves reactions between appropriate aniline derivatives and acyl chlorides or other coupling agents under controlled conditions. Characterization methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Amino-n-(4-bromophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Amino-n-(4-bromophenyl)benzamide can be compared with other benzamide derivatives, such as:
- 2-Amino-n-(4-chlorophenyl)benzamide
- 2-Amino-n-(4-fluorophenyl)benzamide
- 2-Amino-n-(4-methylphenyl)benzamide
These compounds share similar structural features but differ in their substituents on the phenyl ring, which can lead to variations in their chemical reactivity and biological activity . The presence of the bromine atom in this compound imparts unique properties, such as increased molecular weight and potential for specific interactions with biological targets .
Biological Activity
2-Amino-n-(4-bromophenyl)benzamide, a compound belonging to the benzamide class, has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and related case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by an amino group and a bromophenyl moiety attached to a benzamide core. Its molecular formula is C13H12BrN2O, and it possesses unique physicochemical properties that influence its biological activity.
Anticancer Properties
Research indicates that derivatives of benzamides, including this compound, exhibit significant anticancer properties. A study examining various aminobenzamide derivatives demonstrated their ability to inhibit DNA methyltransferases (DNMTs), which are crucial in cancer cell proliferation and survival. Specifically, compounds similar to this compound showed cytotoxic effects against leukemia cell lines, with IC50 values in the micromolar range .
Table 1: Anticancer Activity of Benzamide Derivatives
Compound Name | Target Enzyme | IC50 (µM) | Efficacy (%) |
---|---|---|---|
This compound | DNMT1 | 10 ± 1 | 90 |
SGI-1027 | DNMT3A | 0.9 | 90 |
Other Derivatives | Various DNMTs | Varies | Varies |
Cardiovascular Effects
The compound has also been studied for its effects on cardiovascular health. In experimental models, certain benzamide derivatives were shown to modulate perfusion pressure and coronary resistance, suggesting a potential role in managing hypertension . The interaction with calcium channels was highlighted as a mechanism through which these compounds exert their effects on blood pressure regulation.
Table 2: Effects on Cardiovascular Parameters
Compound Name | Effect on Perfusion Pressure | Effect on Coronary Resistance |
---|---|---|
4-(2-aminoethyl)-benzenesulfonamide | Decreased | Decreased |
This compound | Not directly tested | Hypothetical interaction |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Methyltransferases : By inhibiting DNMTs, this compound may reverse epigenetic modifications associated with cancer progression.
- Calcium Channel Modulation : Similar compounds have been shown to interact with calcium channels, influencing vascular tone and potentially lowering blood pressure .
- Cytotoxicity in Cancer Cells : The compound's ability to induce apoptosis in cancer cells underscores its therapeutic potential.
Case Studies
Several studies have explored the biological activity of benzamide derivatives:
- A study involving the synthesis and evaluation of various aminobenzamide derivatives found that specific modifications could enhance anticancer activity against leukemia cells .
- Another investigation focused on the cardiovascular implications of sulfonamide derivatives, revealing insights into how structural changes affect biological outcomes .
Properties
IUPAC Name |
2-amino-N-(4-bromophenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYUHAPZEIHHNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333055 | |
Record name | 2-amino-n-(4-bromophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50735-55-2 | |
Record name | 2-amino-n-(4-bromophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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